molecular formula C9H6ClNO2 B098157 N-(Chloromethyl)phthalimide CAS No. 17564-64-6

N-(Chloromethyl)phthalimide

Cat. No.: B098157
CAS No.: 17564-64-6
M. Wt: 195.6 g/mol
InChI Key: JKGLRGGCGUQNEX-UHFFFAOYSA-N
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Description

N-(Chloromethyl)phthalimide is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29558. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGLRGGCGUQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027790
Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

195.60 g/mol
Source PubChem
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name N-(Chloromethyl)phthalimide
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CAS No.

17564-64-6
Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Record name Chloromethylphthalimide
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Record name N-(Chloromethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)-
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Record name 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(chloromethyl)phthalimide
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Record name CHLOROMETHYLPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

reacting said mixture at a temperature of from about 45° to about 75° C at a pressure of from about 0 psig to about 50 psig which intimately contacting said reacting mixture with anhydrous HCl at a rate of from approximately 15 to approximately 65 pounds HCl per hour per pound-mole of N-hydroxymethyl phthalimide used to form the mixture in step (a), to maintain the concentration of said aqueous HCl at 35 to 40 wt.%, to form N-chloromethyl phthalimide in a first aqueous-organic mixture;
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N-(Chloromethyl)phthalimide in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This property enables its use in introducing various functionalities, such as amines, into other molecules. [, , ]

Q2: Can you provide an example from the research papers illustrating the use of this compound in synthesis?

A2: Certainly. One study [] utilized this compound to synthesize aminomethylhexahydro-closo-hexaborate(1-). This involved reacting this compound with [B6H6]2- to form an intermediate, which was then treated with hydrazine to yield the desired aminomethyl-substituted borane cluster.

Q3: How has this compound been explored in the development of potential antimicrobial agents?

A3: Researchers have investigated this compound as a starting material for synthesizing novel phthalimide-based compounds with potential antimicrobial activities. [, ] The rationale behind this approach lies in the established antimicrobial properties of phthalimide derivatives. By reacting this compound with various aromatic hydrazine derivatives, researchers aim to generate a library of compounds with enhanced antimicrobial efficacy and explore their structure-activity relationships.

Q4: What spectroscopic techniques are commonly employed for the characterization of this compound and its derivatives?

A4: Several spectroscopic techniques prove valuable in elucidating the structure of this compound and its derivatives. These include:

  • NMR Spectroscopy (11B and 13C NMR): This technique provides information about the number and types of carbon and boron atoms present in the molecule, as well as their connectivity and electronic environment. []
  • Vibrational Spectroscopy (IR and Raman): These methods help identify characteristic functional groups present in the molecule based on their vibrational frequencies. For instance, IR and Raman spectra can reveal the presence of C-H, N-H, and B-H bonds in this compound derivatives. []

Q5: Are there any computational studies on this compound or its derivatives?

A5: Yes, Density Functional Theory (DFT) studies have been conducted on this compound and N-(bromomethyl)phthalimide. [] These computational investigations focused on understanding the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds. Such studies provide valuable insights into their reactivity and potential applications.

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